Cas no 2680536-67-6 (2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride)

2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride

- A1-65659

- EN300-28329547

- 2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride

- 2680536-67-6

-

- インチ: 1S/C9H12BrNO2.ClH/c1-12-9-3-2-7(6-8(9)10)13-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H

- InChIKey: DQEXZJHYADTUHE-UHFFFAOYSA-N

- SMILES: BrC1=C(C=CC(=C1)OCCN)OC.Cl

計算された属性

- 精确分子量: 280.98182g/mol

- 同位素质量: 280.98182g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 146

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28329547-5.0g |

2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride |

2680536-67-6 | 95.0% | 5.0g |

$3105.0 | 2025-03-19 | |

| Enamine | EN300-28329547-0.25g |

2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride |

2680536-67-6 | 95.0% | 0.25g |

$530.0 | 2025-03-19 | |

| Aaron | AR028236-2.5g |

2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride |

2680536-67-6 | 95% | 2.5g |

$2913.00 | 2025-02-15 | |

| 1PlusChem | 1P0281UU-1g |

2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride |

2680536-67-6 | 95% | 1g |

$1385.00 | 2024-05-08 | |

| Enamine | EN300-28329547-0.5g |

2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride |

2680536-67-6 | 95.0% | 0.5g |

$835.0 | 2025-03-19 | |

| Enamine | EN300-28329547-10.0g |

2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride |

2680536-67-6 | 95.0% | 10.0g |

$4606.0 | 2025-03-19 | |

| Aaron | AR028236-500mg |

2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride |

2680536-67-6 | 95% | 500mg |

$1174.00 | 2025-02-15 | |

| 1PlusChem | 1P0281UU-50mg |

2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride |

2680536-67-6 | 95% | 50mg |

$359.00 | 2024-05-08 | |

| Aaron | AR028236-50mg |

2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride |

2680536-67-6 | 95% | 50mg |

$368.00 | 2025-02-15 | |

| Aaron | AR028236-250mg |

2-(3-bromo-4-methoxyphenoxy)ethan-1-amine hydrochloride |

2680536-67-6 | 95% | 250mg |

$754.00 | 2025-02-15 |

2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride 関連文献

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

4. Book reviews

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochlorideに関する追加情報

Introduction to 2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride (CAS No. 2680536-67-6)

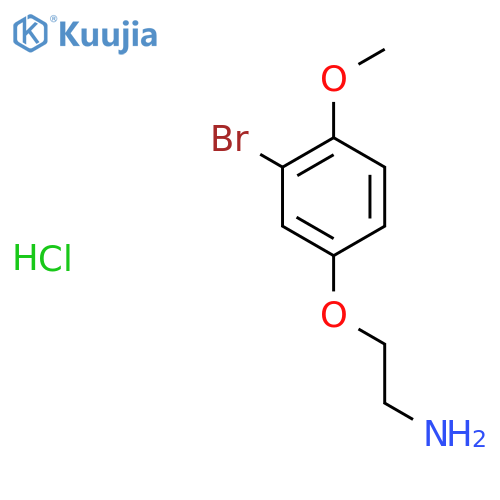

2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2680536-67-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines and exhibits a unique structural framework that has garnered attention for its potential biological activities. The presence of both bromo and methoxy substituents on the phenyl ring, coupled with an amine side chain, contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for further derivatization and exploration.

The structure of 2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride features a benzene ring substituted at the 3-position with a bromine atom and at the 4-position with a methoxy group. This arrangement creates a polarizable aromatic system, which can interact favorably with biological targets. The amine group at the 2-position extends from the phenoxy moiety, providing a site for further functionalization or interaction with biological molecules. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various experimental applications.

In recent years, there has been growing interest in aromatic amines due to their diverse pharmacological profiles. These compounds have been explored for their potential in treating a wide range of diseases, including cancer, inflammation, and neurological disorders. The bromo and methoxy substituents in 2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride are particularly noteworthy, as they can modulate the electronic properties of the aromatic ring and influence its binding affinity to biological targets. Such structural features are often exploited in drug design to achieve high specificity and efficacy.

One of the most compelling aspects of this compound is its potential as a lead molecule in medicinal chemistry. Researchers have leveraged its structural motif to develop novel derivatives with enhanced pharmacological properties. For instance, modifications at the amine group can introduce hydrogen bonding capabilities or alter metabolic stability, while changes at the phenyl ring can fine-tune receptor binding interactions. The hydrochloride salt form ensures that the compound remains stable under various storage conditions and can be easily handled in laboratory settings.

The biological activity of 2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride has been investigated in several preclinical studies. These studies have revealed promising results in terms of modulating key signaling pathways involved in disease progression. For example, preliminary data suggest that this compound may interfere with tyrosine kinase activity, which is crucial in cancer cell proliferation. Additionally, its ability to interact with transcription factors has been explored as a potential therapeutic strategy for inflammatory diseases.

Advances in computational chemistry have further facilitated the study of this compound. Molecular modeling techniques allow researchers to predict how 2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride might interact with biological targets at the atomic level. These simulations provide valuable insights into binding affinities, metabolic pathways, and potential side effects, enabling more informed drug design decisions. By integrating experimental data with computational predictions, scientists can accelerate the development of novel therapeutics based on this scaffold.

The pharmaceutical industry has taken note of the potential of compounds like 2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride. Several companies are investing in research programs aimed at identifying new applications for this molecule. Collaborative efforts between academic institutions and industry partners have led to innovative approaches in drug discovery and development. These partnerships leverage expertise from multiple disciplines, including organic synthesis, biochemistry, and pharmacology, to bring new treatments to patients more efficiently.

Future directions in research may focus on optimizing the synthesis of 2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride for large-scale production. Green chemistry principles are being increasingly adopted to ensure that manufacturing processes are environmentally sustainable while maintaining high yields and purity standards. Additionally, exploring new derivatives through combinatorial chemistry could uncover additional biological activities that were not initially apparent.

In conclusion,2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride (CAS No. 2680536-67-6) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive scaffold for medicinal chemists. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing unmet medical needs in various therapeutic areas.

2680536-67-6 (2-(3-Bromo-4-methoxyphenoxy)ethanamine hydrochloride) Related Products

- 1455300-63-6(1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)

- 1804848-16-5(Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)

- 1903446-20-7(1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)

- 15667-63-7(1-Cyano-2-propenyl Acetate)

- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)

- 49616-71-9(Quinoline,2,4,6,8-tetramethyl-)

- 1805248-72-9(Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)

- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)

- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)

- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)